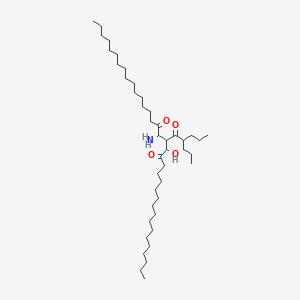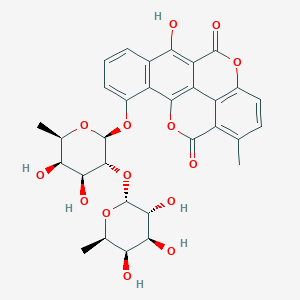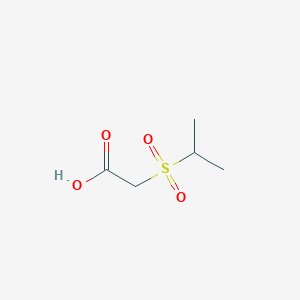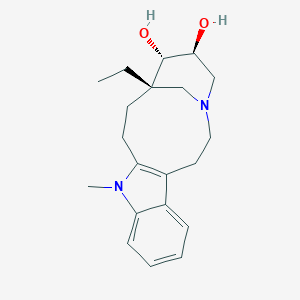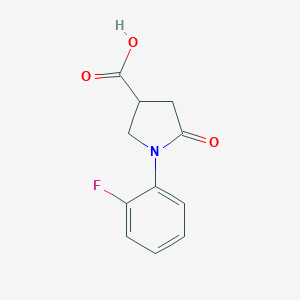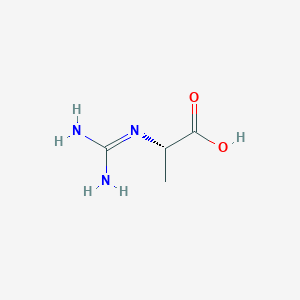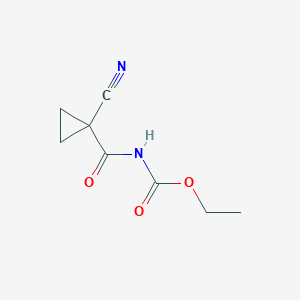
Ethyl N-(1-cyanocyclopropanecarbonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(1-cyanocyclopropanecarbonyl)carbamate, commonly known as CPEB, is a chemical compound that belongs to the class of carbamate derivatives. It is a white crystalline solid that is soluble in polar solvents such as water and ethanol. CPEB has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of CPEB is not fully understood. However, it is believed that CPEB exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. CPEB has also been shown to induce apoptosis, which is a programmed cell death mechanism that is important in the treatment of cancer.
Biochemische Und Physiologische Effekte
CPEB has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has also been shown to induce apoptosis in cancer cells, which is a promising mechanism for the treatment of cancer. In addition, CPEB has been shown to exhibit insecticidal properties, which make it a potential candidate for use as a pesticide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPEB is its ability to form stable complexes with drugs, which makes it a potential candidate for use as a drug delivery system. Another advantage is its ability to enhance the mechanical properties of polymers, which makes it a potential candidate for use as a polymer additive. However, one of the limitations of CPEB is its low solubility in non-polar solvents, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of CPEB. One direction is the development of CPEB-based drug delivery systems for the treatment of various diseases. Another direction is the study of the insecticidal properties of CPEB for the development of new pesticides. Additionally, the study of the mechanism of action of CPEB and its effects on various biological systems is an important area of future research.
Synthesemethoden
The synthesis of CPEB involves the reaction of ethyl carbamate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields CPEB as a white crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
CPEB has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, CPEB has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with drugs. In the field of agriculture, CPEB has been studied for its potential use as a pesticide due to its insecticidal properties. In the field of material science, CPEB has been studied for its potential use as a polymer additive due to its ability to enhance the mechanical properties of polymers.
Eigenschaften
CAS-Nummer |
133036-89-2 |
|---|---|
Produktname |
Ethyl N-(1-cyanocyclopropanecarbonyl)carbamate |
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
ethyl N-(1-cyanocyclopropanecarbonyl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-7(12)10-6(11)8(5-9)3-4-8/h2-4H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
JPHIXHZZHMNCMQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)C1(CC1)C#N |
Kanonische SMILES |
CCOC(=O)NC(=O)C1(CC1)C#N |
Synonyme |
Carbamic acid, [(1-cyanocyclopropyl)carbonyl]-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



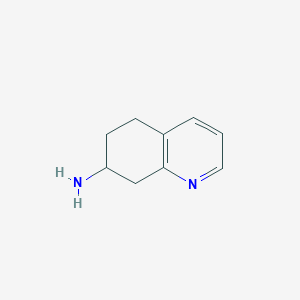
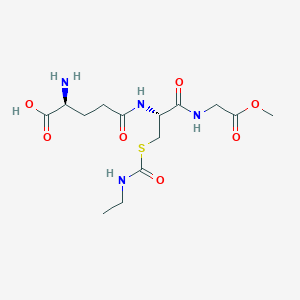
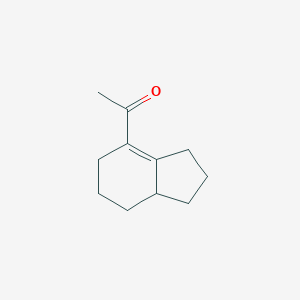
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
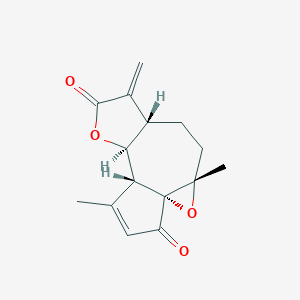
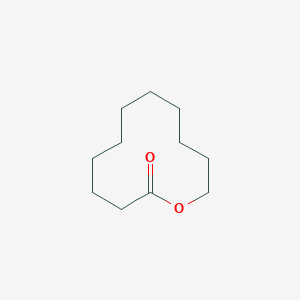
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
